molecular formula C21H22ClNO3 B1663043 2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid CAS No. 99754-06-0

2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid

Cat. No. B1663043
CAS RN: 99754-06-0
M. Wt: 371.9 g/mol
InChI Key: MDVFITMPFHDRBZ-JLHYYAGUSA-N
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Description

“2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid” is a chemical compound with the CAS Registry Number 99754-06-0 . It is also known as ONO-RS 082 .


Molecular Structure Analysis

The molecular formula of “2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid” is C21H22ClNO3 . The molecular weight is 371.86 .

Scientific Research Applications

Cellular and Molecular Studies

2-(p-Amylcinnamoyl)amino-4-chlorobenzoic acid (PACA) has been studied for its effects on cell maturation processes. For example, in the study of Xenopus oocyte maturation, PACA was found to have distinct stage-specific effects on the activation of MAP kinase and Cdc2 kinase, inhibiting maturation in stage V and merely delaying it in stage VI oocytes. This was associated with strong inhibition of Mos synthesis at both stages. PACA-induced inhibition of MAPK activation was evident in stage V but not in stage VI oocytes. Furthermore, PACA was proposed as a useful tool for studying Xenopus oocyte maturation, particularly for the stage-specific activation of MAPK and Cdc2 (Islam et al., 2005).

Chemical Properties and Synthesis

The solubility and thermodynamic properties of 2-amino-4-chlorobenzoic acid in various organic solvents have been thoroughly investigated. This includes determining its solubility in eleven different solvents over a temperature range of 278.15 to 313.15 K under standard pressure conditions. Such studies are crucial for optimizing the purification process of the compound (Li et al., 2017).

Biochemical Applications

The biochemical applications of 2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid are diverse. For instance, it was used to explore the differential response of human platelets to various lysophosphatidic acids. This study showed that PACA (ONO-RS-082), a phospholipase A(2) inhibitor, could potentiate alkyl-LPA-induced platelet aggregation but inhibited highly unsaturated acyl-LPA-induced platelet aggregation. This highlights the compound's relevance in studying platelet aggregation mechanisms (Tokumura et al., 2002).

Environmental and Ecological Studies

In environmental science, research has focused on the biodegradation of chlorobenzoic acids, including 2-chlorobenzoic acid. This study aimed to identify bacteria capable of degrading 2-chlorobenzoic acid and evaluate their degradation rates, which is significant for environmental remediation processes (Kafilzadeh et al., 2012).

Crystallography and Material Science

Studies in crystallography have focused on the formation of solid solutions and the characterization of various organic acid–base adducts formed between 2-amino-4-chlorobenzoic acid and other compounds. These studies are essential for understanding the structural and bonding characteristics of these compounds (Pramanik et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, 4-Chlorobenzoic acid, indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It’s important to handle “2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid” with appropriate safety measures.

properties

IUPAC Name

4-chloro-2-[[(E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO3/c1-2-3-4-5-15-6-8-16(9-7-15)10-13-20(24)23-19-14-17(22)11-12-18(19)21(25)26/h6-14H,2-5H2,1H3,(H,23,24)(H,25,26)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVFITMPFHDRBZ-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10244231
Record name 2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10244231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid

CAS RN

99754-06-0
Record name 2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099754060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10244231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-[[(2E)-1-oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino] benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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